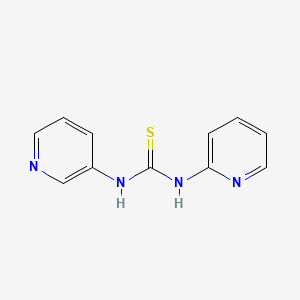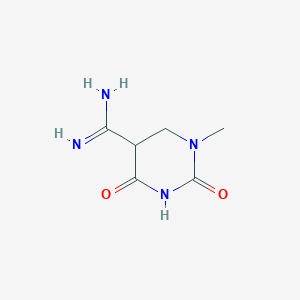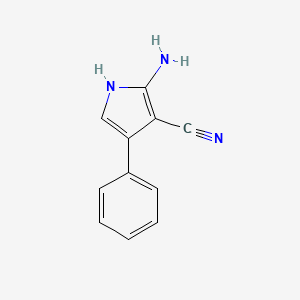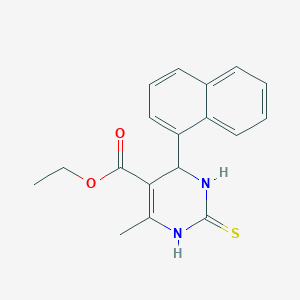![molecular formula C10H8N6 B1304466 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-68-8](/img/structure/B1304466.png)
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a triazolopyrimidine moiety. It has a molecular formula of C₁₀H₈N₆ and a molecular weight of 212.21 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 2-chloropyridine under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C) for several hours .
Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and catalyst-free. In this approach, the reactants are heated in a microwave reactor at 140°C in the presence of a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazolopyrimidine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
科学的研究の応用
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP) and thereby modulating cellular signaling pathways . This inhibition can lead to various physiological effects, including vasodilation and anti-inflammatory responses.
類似化合物との比較
Similar Compounds
2-(Benzylthio)-1,2,4-triazolo[1,5-a]pyrimidine: Another triazolopyrimidine derivative with similar enzyme inhibitory properties.
Pyrazolo[3,4-d]pyrimidine: A related compound with a different ring structure but similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a pyridine ring and a triazolopyrimidine moiety provides a versatile scaffold for the development of new compounds with diverse biological activities.
特性
IUPAC Name |
7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-9-14-10-13-6-4-8(16(10)15-9)7-3-1-2-5-12-7/h1-6H,(H2,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWHVVHZTPBRBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210235 |
Source


|
| Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-68-8 |
Source


|
| Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)


![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)




![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)
![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)
